C21H21BrFN3O4
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Overview
Description
The compound with the molecular formula C21H21BrFN3O4 is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include a bromine atom, a fluorine atom, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C21H21BrFN3O4 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions. This may involve the use of aldehydes, ketones, and amines under acidic or basic conditions.
Introduction of Bromine and Fluorine Atoms: The bromine and fluorine atoms are introduced through halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination may involve the use of fluorine gas or other fluorinating agents such as Selectfluor.
Functional Group Modifications: The final steps involve the introduction and modification of various functional groups to achieve the desired molecular structure. This may include esterification, amidation, and other functional group transformations.
Industrial Production Methods
Industrial production of This compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
C21H21BrFN3O4: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups such as alkyl or aryl groups.
Scientific Research Applications
C21H21BrFN3O4: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of C21H21BrFN3O4 involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
C21H21BrFN3O4: can be compared with other similar compounds to highlight its uniqueness:
C21H21ClFN3O4: This compound has a chlorine atom instead of bromine. The presence of chlorine may alter its reactivity and biological activity.
C21H21BrClN3O4: This compound contains both bromine and chlorine atoms, which may result in different reactivity patterns compared to .
The unique combination of bromine and fluorine atoms in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21BrFN3O4 |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-[(4S)-1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C21H21BrFN3O4/c1-30-15-5-2-13(3-6-15)10-11-26-20(28)18(25-21(26)29)8-9-19(27)24-17-7-4-14(22)12-16(17)23/h2-7,12,18H,8-11H2,1H3,(H,24,27)(H,25,29)/t18-/m0/s1 |
InChI Key |
LTKWTSNUWQGYES-SFHVURJKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2C(=O)[C@@H](NC2=O)CCC(=O)NC3=C(C=C(C=C3)Br)F |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
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